N-Acetyl-dl-alanine methylamide
Overview
Description
N-Acetyl-dl-alanine methylamide is a synthetic compound with the molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.1717 g/mol It is a derivative of alanine, an amino acid, and is characterized by the presence of an acetyl group and a methylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of dl-alanine with acetic anhydride to form N-acetyl-dl-alanine, which is then reacted with methylamine to yield N-Acetyl-dl-alanine methylamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-dl-alanine methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and methylamide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various derivatives with modified functional groups .
Scientific Research Applications
N-Acetyl-dl-alanine methylamide has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide solvation and secondary structure elements.
Biology: The compound is used in studies related to protein folding and stability.
Mechanism of Action
The mechanism of action of N-Acetyl-dl-alanine methylamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The acetyl and methylamide groups play crucial roles in stabilizing the compound’s conformation and facilitating its binding to specific targets. These interactions are essential for its biological and chemical activities .
Comparison with Similar Compounds
- N-Acetyl-L-alanine methylamide
- N-Acetyl-D-alanine methylamide
- N-Acetyl-N-methyl-α,β-dehydroalanine N′-methylamide
Comparison: N-Acetyl-dl-alanine methylamide is unique due to its racemic mixture, which allows it to exhibit properties of both enantiomers. This characteristic distinguishes it from its L- and D- counterparts, which are optically active and may have different biological activities. The presence of both acetyl and methylamide groups also contributes to its distinct chemical behavior compared to other similar compounds .
Properties
IUPAC Name |
2-acetamido-N-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCVPWSUVMHJLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945395 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34276-27-2, 19701-83-8, 22715-68-0 | |
Record name | 2-(Acetylamino)-N-methylpropanamide (DL) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034276272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionamide, L- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-N-methylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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